Karaviloside XI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Karaviloside XI can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the roots, grinding them into a fine powder, and then using methanol as a solvent to extract the glycosides. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Karaviloside XI undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Karaviloside XI exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane . This mechanism enhances glucose uptake in cells, thereby lowering blood glucose levels. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Karaviloside XI is unique among cucurbitane triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:
Karaviloside I, II, III, and V: These compounds share a similar cucurbitane triterpenoid structure but differ in their glycoside moieties and biological activities.
Momordicoside L and A: These compounds are also found in Momordica charantia and have similar hypoglycemic and anti-inflammatory properties.
Charantoside XV: Another cucurbitane triterpenoid glycoside with notable biological activities.
This compound stands out due to its potent hypoglycemic effects and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development .
Biological Activity
Karaviloside XI is a triterpenoid glycoside derived from the bitter melon (Momordica charantia), which has gained attention for its significant biological activities, particularly in relation to diabetes and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as cucurbitane triterpenoids. Its structure features a steroidal core with glycosidic moieties that enhance its bioactivity. The compound has been shown to interact with various biological targets, contributing to its pharmacological effects.
AMPK Activation : One of the primary mechanisms through which this compound exerts its effects is by activating AMP-activated protein kinase (AMPK). This pathway is crucial for regulating energy homeostasis and enhancing glucose uptake in cells. Studies have demonstrated that this compound stimulates AMPK phosphorylation, leading to increased GLUT4 translocation to the cell membrane in L6 myotubes and 3T3-L1 adipocytes, which is essential for glucose entry into these cells .
Inhibition of Enzymatic Activity : this compound has also been implicated in the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase. This inhibition can reduce postprandial hyperglycemia, making it a potential candidate for managing diabetes .
Antidiabetic Effects
This compound has been extensively studied for its antidiabetic properties. In various studies:
- In vitro Studies : At concentrations as low as 0.1 nM, this compound demonstrated significant hypoglycemic effects, promoting glucose uptake and fatty acid oxidation in muscle cells .
- In vivo Studies : In STZ-induced diabetic rat models, administration of extracts containing this compound resulted in improved glucose tolerance and reduced serum glucose levels compared to control groups .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties as well. It has been shown to exhibit activity against various pathogens, although further studies are needed to elucidate the specific mechanisms and efficacy against different microbial strains .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
- Diabetes Management : A study involving STZ-induced diabetic rats showed that daily administration of bitter melon extracts containing this compound significantly improved glucose clearance rates compared to untreated controls. The extracts not only reduced fasting blood glucose levels but also improved insulin sensitivity over time .
- Microbial Resistance : Preliminary findings suggest that extracts rich in this compound may enhance resistance against certain bacterial strains, indicating potential applications in treating infections alongside diabetes management .
Properties
Molecular Formula |
C36H60O10 |
---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O10/c1-19(16-21(38)29(42)32(4,5)43)20-10-12-34(7)23-11-13-36-24(35(23,18-44-36)15-14-33(20,34)6)8-9-25(31(36,2)3)46-30-28(41)27(40)26(39)22(17-37)45-30/h11,13,19-30,37-43H,8-10,12,14-18H2,1-7H3/t19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,33-,34+,35+,36-/m1/s1 |
InChI Key |
PEINIOPDXITOFS-TWWORFEVSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.